

Application Notes and Protocols: Understanding Thiourea-Based Corrosion Inhibitors

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Compound of Interest

Compound Name: 1-Butyl-2-thiourea

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These notes provide a detailed overview of the mechanism of action for thiourea and its derivatives as corrosion inhibitors, primarily for steel in acidic environments. The document includes experimental protocols for evaluation and quantitative data for reference.

Introduction

Corrosion is an electrochemical process that leads to the gradual destruction of metallic structures.[1] In industrial settings, acidic solutions used for processes like cleaning, pickling, and oil well acidizing can cause severe corrosion of metals such as mild steel.[2] Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with multiple bonds or aromatic rings, are effective corrosion inhibitors.[2][3] Among these, thiourea and its derivatives are particularly noteworthy for their high inhibition efficiency, cost-effectiveness, and ease of synthesis.[1][2] They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosion process.[3][4]

Mechanism of Action

The primary mechanism by which thiourea-based inhibitors protect metals is through adsorption onto the metal/solution interface. This process blocks active corrosion sites and forms a barrier against the aggressive acidic environment.[3][4] The key aspects of this mechanism are detailed below.

Adsorption Process

The effectiveness of thiourea derivatives is rooted in their molecular structure. The presence of sulfur and nitrogen atoms, which have lone pairs of electrons, as well as π -electrons in aromatic rings or multiple bonds, facilitates strong adsorption onto the metal surface.^{[1][2]} This adsorption can occur through several modes:

- **Physisorption:** This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the sulfur atom of thiourea can be protonated, leading to a positively charged species that can interact with a negatively charged metal surface (at potentials negative to the potential of zero charge).^{[1][5]}
- **Chemisorption:** This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate covalent bond. The lone pair electrons on the sulfur and nitrogen atoms can be donated to the vacant d-orbitals of the iron atoms on the metal surface.^{[1][6]}
- **Mixed Adsorption:** In many cases, the adsorption of thiourea derivatives is a combination of both physisorption and chemisorption.^{[2][7]} The nature of the adsorption can be influenced by factors such as temperature, inhibitor concentration, and the specific molecular structure of the derivative.

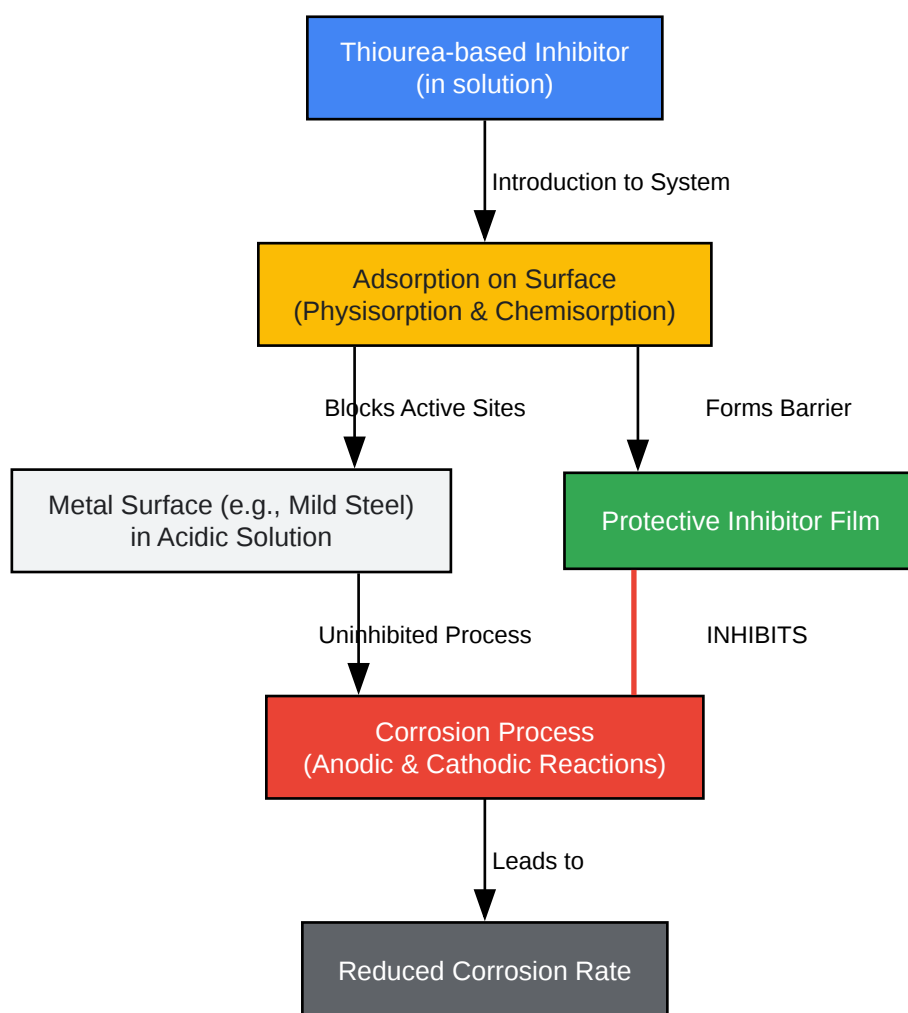
The adsorption process typically follows an established isotherm model, such as the Langmuir or Temkin adsorption isotherm, which describes the relationship between the inhibitor concentration in the solution and the extent of surface coverage.^{[2][3][8]}

Protective Film Formation

Upon adsorption, the inhibitor molecules displace water molecules from the metal surface and form a protective film.^{[3][4]} This film acts as a physical barrier, isolating the metal from the corrosive medium. The stability and effectiveness of this film depend on the strength of the adsorption bond and the packing density of the inhibitor molecules on the surface.^[1] Derivatives with larger molecular structures or specific functional groups may form more compact and durable protective layers.^[8]

Mixed-Type Inhibition

Electrochemical studies, such as potentiodynamic polarization, reveal that thiourea and its derivatives typically function as mixed-type inhibitors.[1][2][9] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By adsorbing on the metal surface, they block the active sites available for both of these electrochemical reactions, thereby reducing the overall corrosion rate.[8]



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Mechanism of thiourea-based corrosion inhibition.

Quantitative Data on Inhibitor Performance

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which is calculated from measurements like corrosion current density (I_{corr}), charge transfer resistance

(Rct), or weight loss. The following table summarizes performance data for various thiourea derivatives from the literature.

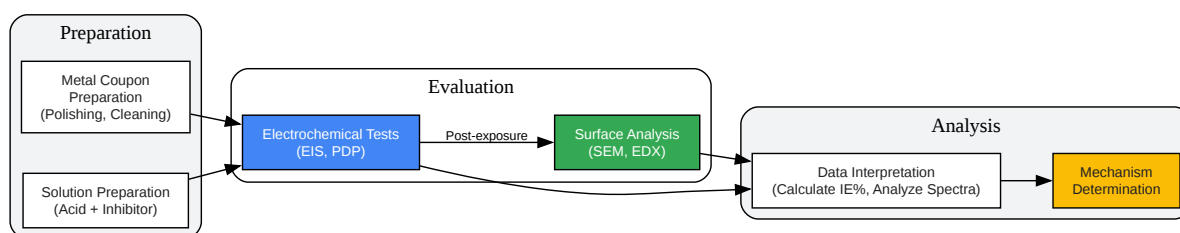
Inhibitor	Metal	Medium	Concentration	Temp.	I _{corr} ($\mu\text{A}/\text{cm}^2$)	R _{ct} ($\Omega\cdot\text{cm}^2$)	IE (%)	Reference
Thiourea	Copper	0.54M H ₂ SO ₄	12 ppm	308 K	22.4	-	97.1	[9]
1-phenyl-2-thiourea (PTU)	Mild Steel	1.0 M HCl	5×10^{-3} M	60 °C	-	-	98.96	[3]
1,3-diisopropyl-2-thiourea (ITU)	Mild Steel	1.0 M HCl	5×10^{-3} M	60 °C	-	-	92.65	[3]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT)	Mild Steel	0.5 M H ₂ SO ₄	1000 ppm	303 K	-	510.8	96.5	[2]
Thiourea + ZnCl ₂	Mild Steel	0.5 M H ₂ SO ₄	0.001 M	298 K	-	-	98.92	[5]
1-phenyl-3-pyridin-4-ylmethyl-1-	Mild Steel	1 M HCl	90 μM	-	-	-	99	[7]

thiourea
(PPMT
U)

Note: Inhibition efficiencies can be calculated using different methods (electrochemical, weight loss), which may lead to slight variations. Conditions such as temperature and acid concentration significantly impact performance.[2][5]

Experimental Protocols

Evaluating the performance of thiourea-based corrosion inhibitors involves a combination of electrochemical and surface analysis techniques.



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Typical experimental workflow for inhibitor evaluation.

Protocol: Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (I_{corr}), corrosion potential (E_{corr}), and Tafel slopes, and to identify the inhibitor type (anodic, cathodic, or mixed).

Methodology:

- **Electrochemical Cell Setup:** Assemble a standard three-electrode cell. Use the prepared mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[10]

- **Stabilization:** Immerse the electrodes in the test solution (acid with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
- **Polarization Scan:** Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[\[2\]](#)
- **Data Analysis:** Plot the resulting potential vs. log(current density) to generate a Tafel plot. Extrapolate the linear portions of the anodic and cathodic branches back to the E_{corr} to determine the I_{corr} .
- **Calculate Inhibition Efficiency (IE%):** $IE\% = [(I_{corr_uninh} - I_{corr_inh}) / I_{corr_uninh}] * 100$ where I_{corr_uninh} is the corrosion current density without inhibitor and I_{corr_inh} is with the inhibitor.[\[9\]](#)

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the corrosion mechanism and determine the charge transfer resistance (R_{ct}), which is inversely proportional to the corrosion rate.

Methodology:

- **Cell Setup and Stabilization:** Use the same three-electrode setup as for PDP. Immerse the electrodes and allow the OCP to stabilize.
- **Impedance Measurement:** Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[\[2\]](#)
- **Data Analysis:** Plot the impedance data as a Nyquist plot ($Z_{imaginary}$ vs. Z_{real}) and Bode plots ($\log |Z|$ and phase angle vs. \log frequency). Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (R_s) and charge transfer resistance (R_{ct}). An increase in the diameter of the Nyquist plot's semicircle indicates higher R_{ct} and better inhibition.[\[2\]](#)
- **Calculate Inhibition Efficiency (IE%):** $IE\% = [(R_{ct_inh} - R_{ct_uninh}) / R_{ct_inh}] * 100$ where R_{ct_uninh} is the charge transfer resistance without inhibitor and R_{ct_inh} is with the inhibitor.[\[5\]](#)

Protocol: Surface Analysis (Scanning Electron Microscopy - SEM)

Objective: To visually inspect the surface morphology of the metal coupon after exposure to the corrosive environment, with and without the inhibitor, to confirm the formation of a protective film.

Methodology:

- **Sample Exposure:** Immerse prepared metal coupons in the corrosive solution with and without the optimal concentration of the inhibitor for a set duration (e.g., 6-24 hours).
- **Sample Preparation:** After immersion, carefully remove the coupons, rinse them with distilled water and a suitable solvent (e.g., acetone), and dry them thoroughly.^[7]
- **Imaging:** Mount the samples onto an SEM stub and coat with a thin conductive layer (if necessary). Acquire images of the surface at various magnifications.
- **Analysis:** Compare the surface of the uninhibited sample (which should show significant pitting and damage) with the inhibited sample (which should appear much smoother, indicating the presence of a protective inhibitor film).^[2]^[5] Energy-Dispersive X-ray Spectroscopy (EDX) can be used concurrently to identify the elemental composition of the surface film.^[2]

Conclusion

Thiourea and its derivatives are highly effective mixed-type corrosion inhibitors for metals in acidic media. Their mechanism of action is primarily based on adsorption to the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions. The efficiency of these inhibitors is dependent on their molecular structure, concentration, and environmental conditions. The evaluation of their performance relies on a combination of electrochemical techniques like PDP and EIS, complemented by surface analysis methods such as SEM, which together provide a comprehensive understanding of the inhibition process.

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